molecular formula C12H12F3NO2 B2421558 Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate CAS No. 1283718-31-9

Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate

Cat. No.: B2421558
CAS No.: 1283718-31-9
M. Wt: 259.228
InChI Key: OOKKEOHFLGJDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate is a compound that features a trifluoromethyl group, which is known for its significant electronegativity and unique chemical properties. This compound is part of the broader class of organofluorine compounds, which have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of an aryl or vinyl boron reagent with an aryl or vinyl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield fully saturated tetrahydroquinoline derivatives .

Scientific Research Applications

Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to biological targets, such as enzymes and receptors, by increasing its lipophilicity and stability. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate is unique due to its specific combination of the trifluoromethyl group and the tetrahydroquinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c1-18-11(17)8-2-4-9-7(6-8)3-5-10(16-9)12(13,14)15/h2,4,6,10,16H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKKEOHFLGJDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(CC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.